Etianic acid

Description

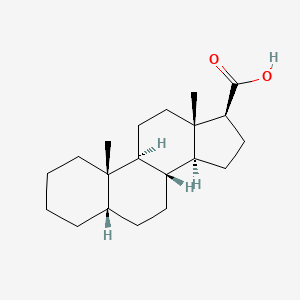

Etianic acid (3α-hydroxy-5β-androstane-17β-carboxylic acid) is a short-chain bile acid derivative with a steroidal backbone and a truncated C20 side chain. It is structurally distinct from classical C24 bile acids like cholic acid or lithocholic acid (LCA) due to its shorter side chain and specific stereochemistry. This compound is synthesized endogenously in the liver and undergoes glucuronidation, a metabolic process critical for its biliary excretion .

Key characteristics of this compound include:

- Stereochemistry: The 3α-hydroxyl group and 5β-hydrogen configuration are essential for its metabolic fate. This stereochemistry facilitates efficient conjugation with glucuronic acid via hepatic enzymes, particularly UGT1A3 .

- Physiological Role: this compound exhibits choleretic properties, promoting bile flow without the cholestatic effects associated with its C24 analog, lithocholic acid .

- Metabolic Pathway: In vivo studies in rats demonstrate that this compound is rapidly cleared from plasma, conjugated at the 3-hydroxyl position to form a 3-O-β-glucuronide, and secreted into bile at high concentrations .

Properties

CAS No. |

438-08-4 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C20H32O2/c1-19-11-4-3-5-13(19)6-7-14-15-8-9-17(18(21)22)20(15,2)12-10-16(14)19/h13-17H,3-12H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,17+,19-,20-/m0/s1 |

InChI Key |

PBXJGQQGODZSQR-WQBJWTDHSA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4C(=O)O)C |

Isomeric SMILES |

C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)O)C |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4C(=O)O)C |

Other CAS No. |

438-08-4 |

Synonyms |

androstane carboxylic acid etianic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Etianic acid belongs to a family of bile acids and their derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Metabolic Pathways

This compound vs. Isothis compound :

- This compound is directly conjugated at the 3α-hydroxyl group, while isothis compound (3β-hydroxy) requires epimerization to this compound before glucuronidation. This step introduces metabolic inefficiency: only 18% of tritium-labeled isothis compound is recovered in bile versus 93% of this compound .

- The 3β-hydroxyl configuration in isothis compound leads to partial oxidation to a 3-oxo intermediate, complicating its metabolic trajectory .

This compound vs. Lithocholic Acid :

- Both compounds share a 3α-hydroxyl group but differ in side chain length (C20 vs. C24). This compound’s shorter side chain prevents the cholestatic effects seen with LCA, likely due to differences in membrane interaction or transporter affinity .

- This compound is conjugated at the hydroxyl group, whereas LCA is conjugated at the carboxyl group, reflecting divergent enzymatic preferences .

Enzymatic Interactions

- UGT1A3 Specificity: UGT1A3 conjugates this compound, isothis compound, and norUDCA at their carboxyl or hydroxyl positions, demonstrating broad substrate flexibility . This enzyme’s activity underscores the importance of stereochemistry: it conjugates this compound (3α-OH) more efficiently than isothis compound (3β-OH) .

Physiological and Therapeutic Implications

- Choleretic vs. Cholestatic Effects: this compound’s choleretic action contrasts sharply with LCA’s cholestatic effects, highlighting the role of side chain length in bile acid physiology . NorUDCA, a synthetic C23 bile acid, shares this compound’s anti-cholestatic properties but acts via different mechanisms, such as stimulating bicarbonate-rich bile flow .

Epimerization as a Detoxification Pathway :

Research Findings and Controversies

- Contradictory Evidence on UGT1A3 Specificity : While suggests UGT1A3 conjugates both hydroxyl and carboxyl groups of short-chain bile acids, other studies emphasize its preference for carboxyl positions in C24 bile acids. This discrepancy may reflect substrate-specific enzyme kinetics .

- Species-Specific Metabolism : Most data derive from rat models; human metabolic pathways for this compound remain underexplored .

Q & A

Q. Advanced: What strategies optimize hypothesis generation for this compound's role in multi-pathway metabolic networks?

Methodological Answer:

- Basic: Hypotheses must align with known chemical properties (e.g., acidity, solubility) and biological targets. For example:

"this compound inhibits Enzyme X due to its structural similarity to Substrate Y, reducing catalytic activity by ≥30% under physiological pH (5.0–7.4)."

Ensure hypotheses are feasible (e.g., measurable via spectrophotometry) and address gaps in literature . - Advanced: Use systems biology approaches to map this compound’s interactions across pathways. Integrate computational models (e.g., molecular docking) with in vitro validation to prioritize hypotheses. For conflicting predictions, apply sensitivity analysis to identify critical variables .

Basic: How to design experiments assessing this compound's stability under varying pH conditions?

Q. Advanced: How can researchers optimize experimental conditions for studying this compound's reactivity in heterogeneous environments?

Methodological Answer:

-

Basic: Use controlled buffer systems (pH 2–12) and HPLC to quantify degradation products. Include triplicate trials and negative controls (e.g., inert solvents). Example design:

pH Temperature (°C) Time (hr) Replicates 3.0 25 24 3 7.4 37 48 3 -

Advanced: Apply response surface methodology (RSM) to model interactions between pH, temperature, and ionic strength. Validate with kinetic assays and spectroscopic profiling (e.g., NMR for structural changes) .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

Q. Advanced: How to reconcile contradictory data on this compound's cytotoxicity across cell lines?

Methodological Answer:

- Basic: Use non-linear regression (e.g., log-logistic models) to calculate IC50 values. Report confidence intervals and apply ANOVA for cross-group comparisons. Tools like GraphPad Prism or R (drc package) are recommended .

- Advanced: Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell line origin, culture conditions). Apply machine learning (e.g., random forests) to classify toxicity mechanisms and prioritize follow-up experiments .

Basic: How to ensure ethical compliance in animal studies involving this compound?

Q. Advanced: What frameworks address ethical challenges in human trials for this compound-based therapeutics?

Methodological Answer:

- Basic: Follow ARRIVE guidelines for animal welfare, including humane endpoints and sample size justification. Document protocols for institutional review board (IRB) approval .

- Advanced: For human trials, implement double-blinding and adaptive trial designs to minimize risks. Use pseudonymized data storage with restricted access keys, ensuring GDPR/IRB compliance .

Basic: How to conduct a systematic literature review on this compound's synthesis methods?

Q. Advanced: What strategies identify underexplored applications of this compound in nanotechnology?

Methodological Answer:

- Basic: Use databases like SciFinder and PubMed with keywords: "this compound synthesis," "crystallization," "yield optimization." Screen results using PRISMA criteria and categorize by methodology (e.g., organic vs. enzymatic synthesis) .

- Advanced: Combine bibliometric analysis (VOSviewer) with patent mining to map emerging trends. Cross-reference with computational predictions (e.g., DFT for nanomaterial compatibility) to prioritize experimental validation .

Basic: What quality control measures ensure reproducibility in this compound purification?

Q. Advanced: How to validate novel purification techniques for this compound against industry standards?

Methodological Answer:

- Basic: Implement batch-wise purity checks via GC-MS and melting point analysis. Document deviations >2% and recalibrate equipment accordingly .

- Advanced: Compare novel methods (e.g., membrane filtration) with established HPLC protocols using Bland-Altman plots. Report Cohen’s κ for inter-method agreement and scalability metrics (e.g., cost per gram) .

Basic: How to integrate spectroscopic data (e.g., IR, NMR) for this compound characterization?

Q. Advanced: What computational tools resolve ambiguities in this compound's stereochemical configuration?

Methodological Answer:

- Basic: Cross-validate spectral peaks with reference libraries (e.g., SDBS). For NMR, assign shifts using incremental rules (e.g., electronegativity effects) .

- Advanced: Apply density functional theory (DFT) to simulate spectra for proposed stereoisomers. Compare with experimental data using root-mean-square deviation (RMSD) thresholds (<0.05 ppm for NMR) .

Basic: What guidelines govern the reporting of this compound research in peer-reviewed journals?

Q. Advanced: How to address reviewer critiques on methodological transparency in this compound studies?

Methodological Answer:

- Basic: Adhere to discipline-specific standards (e.g., ACS Guidelines for organic chemistry). Disclose raw data repositories and conflict of interest statements .

- Advanced: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register protocols on platforms like Open Science Framework to preempt transparency concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.